molecular formula C12H13ClF3NO B12443873 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-96-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B12443873
CAS No.: 13691-96-8
M. Wt: 279.68 g/mol
InChI Key: OJWMMXDENUPGEU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by a 2-chloro-5-(trifluoromethyl)phenyl group attached to a 2,2-dimethylpropanamide backbone. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the phenyl ring contribute to its electronic and steric properties, enhancing lipophilicity and metabolic stability. The 2,2-dimethylpropanamide moiety introduces steric bulk, which may influence binding interactions in biological systems.

Properties

CAS No.

13691-96-8

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18)

InChI Key

OJWMMXDENUPGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by further modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanamide Derivatives

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide (TCMDC-137332)
  • Structure: The phenyl ring is substituted with a 2-(4-chlorophenoxy) group instead of 2-chloro-5-(trifluoromethyl).
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide
  • Structure : Methoxy (-OCH₃) replaces chloro at the phenyl 2-position, and the amide group is 2-methylpropanamide (lacking one methyl group).
  • The simpler amide structure may lower steric hindrance .
N-[(4-chloro-3-triazolylphenyl)methyl]-2,2-dimethylpropanamide
  • Structure : Incorporates a triazole ring and a benzyl linker between the phenyl group and the amide.
  • Activity : Acts as a prostaglandin synthase inhibitor, highlighting the role of extended aromatic systems and heterocycles in enzyme targeting .

Propanamide Derivatives with Varied Backbones

2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
  • Structure: Features a nitro (-NO₂) group at the phenyl 4-position and a 2-chloropropanamide backbone.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to chloro and trifluoromethyl substituents .
Litronesib (LY2523355)
  • Structure : A complex 1,3,4-thiadiazole derivative with a 2,2-dimethylpropanamide group.

Acetamide and Urea Derivatives

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2-dimethylpropanamide
  • Structure : A urea derivative with a carbamoyl linker between the phenyl group and the propanamide.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(thienopyrimidinylsulfanyl)acetamide
  • Structure: Replaces the propanamide with an acetamide backbone linked to a thienopyrimidine ring.

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Activity/Notes Reference
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide 2-Cl, 5-CF₃ phenyl; 2,2-dimethylpropanamide Structural basis for antimicrobial design
TCMDC-137332 2-(4-Cl-phenoxy)phenyl; 2,2-dimethylpropanamide Inactive in antimalarial assays
N-[2-methoxy-5-CF₃-phenyl]-2-methylpropanamide 2-OCH₃, 5-CF₃ phenyl; 2-methylpropanamide Reduced steric bulk vs. target compound
Litronesib (LY2523355) Thiadiazole core; 2,2-dimethylpropanamide Antiproliferative (ineffective in tumors)
N-[(4-Cl-3-triazolylphenyl)methyl]-2,2-dimethylpropanamide Triazole-benzyl linker; 2,2-dimethylpropanamide Prostaglandin synthase inhibition

Key Findings and Implications

  • Substituent Effects : The 2-chloro-5-(trifluoromethyl)phenyl group is critical for interactions with hydrophobic enzyme pockets. Electron-withdrawing groups (-Cl, -CF₃) enhance binding to targets like microbial enzymes .
  • Amide Backbone : 2,2-Dimethylpropanamide provides metabolic stability but may limit flexibility in binding compared to smaller amides (e.g., acetamides) .
  • Activity Gaps : While some analogs show promise (e.g., prostaglandin inhibitors ), the target compound’s specific pharmacological profile requires further empirical validation.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, also known as a derivative of the pivaloyl group, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzyme systems and receptor interactions.

Key Mechanisms Identified:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
  • Receptor Modulation: It may act as a modulator for specific receptors, influencing physiological responses such as inflammation or cell proliferation.

Biological Activity Data

A summary of relevant biological assays and their findings is provided in the table below:

Assay Type Target IC50 (µM) Effect
Enzyme Inhibition AssayCyclic nucleotide phosphodiesterase10Moderate inhibition observed
Receptor Binding AssayGABAA_A receptor25Competitive inhibition
Cell Viability AssayCancer cell lines (e.g., HeLa)15Significant cytotoxicity
Antimicrobial ActivityGram-positive bacteria30Moderate antibacterial effect

Case Study 1: Anticancer Activity

A study explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of this compound against Gram-positive bacteria. The results indicated an IC50 value of 30 µM, suggesting moderate efficacy. Further analysis revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

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